
1-Benzyl-3-(chloromethyl)pyrrolidine
Overview
Description
1-Benzyl-3-(chloromethyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C₁₂H₁₆ClN. It is a derivative of pyrrolidine, featuring a benzyl group and a chloromethyl group attached to the nitrogen and carbon atoms of the pyrrolidine ring, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(chloromethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the benzyl group can lead to the formation of 1-methyl-3-(chloromethyl)pyrrolidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-benzyl-3-(azidomethyl)pyrrolidine or 1-benzyl-3-(methoxymethyl)pyrrolidine can be formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: 1-methyl-3-(chloromethyl)pyrrolidine.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmacological Development : 1-Benzyl-3-(chloromethyl)pyrrolidine serves as a crucial building block in the synthesis of pharmacologically active compounds. Its derivatives have been explored for potential therapeutic applications in treating neurological disorders and cancer.
- Neuroleptic Properties : Research has indicated that compounds derived from this structure exhibit neuroleptic properties, particularly through selective interaction with dopamine receptors. For example, the compound YM-09151-2, related to this class, demonstrated potent inhibition of dopamine D1 receptors, suggesting its potential in managing psychiatric conditions .
2. Organic Synthesis
- Intermediate for Complex Molecules : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse modifications that can lead to various functionalized products.
3. Biological Studies
- Enzyme Interaction Studies : this compound is used to investigate interactions with enzymes and receptors. Studies have shown its potential to inhibit specific enzymes involved in metabolic pathways, which is critical for drug development targeting these systems .
- Binding Affinity : The chloromethyl group enhances the compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and altering metabolic pathways.
4. Industrial Applications
- Production of Specialty Chemicals : The compound finds utility in the production of fine chemicals and functional materials within industrial settings. Its reactivity makes it suitable for synthesizing advanced materials with specific properties.
Inhibition Studies
In vitro assays have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic processes. The binding affinity was assessed using biochemical assays, confirming its potential as a lead compound for drug development targeting enzyme systems .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(chloromethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways involved in disease processes . The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Benzylpyrrolidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)pyrrolidine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
1-Benzyl-3-(hydroxymethyl)pyrrolidine:
Uniqueness: 1-Benzyl-3-(chloromethyl)pyrrolidine is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research .
Biological Activity
1-Benzyl-3-(chloromethyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrolidine ring substituted with a benzyl group and a chloromethyl moiety. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The chloromethyl group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to enzyme inhibition or modulation of receptor activity, impacting synaptic transmission and other metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting conditions like Alzheimer's disease.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic signaling.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Neuropharmacological Effects : Its structural similarity to biologically active molecules suggests potential applications in treating neurological disorders. Studies have shown that it can modulate synaptic transmission, which is critical for developing compounds targeting neurological conditions .
- Enzyme Interaction : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes implicated in neurodegenerative diseases. Preliminary data indicate that it may serve as a lead compound for further drug development against such diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study evaluated various derivatives of benzylpyrrolidines for their AChE inhibitory activity. The results indicated that modifications to the benzyl group significantly affected inhibitory potency, suggesting structure-activity relationships (SAR) that could guide future drug design .
- Synthesis and Applications : The compound is synthesized through multi-step organic reactions, often serving as an intermediate in the development of more complex bioactive molecules. Its applications extend beyond medicinal chemistry to include organic synthesis and material science.
Tables of Biological Activity
Biological Activity | Mechanism | Potential Applications |
---|---|---|
AChE Inhibition | Covalent binding with enzyme active sites | Alzheimer's disease treatment |
Modulation of Neurotransmitter | Interaction with receptor sites | Neurological disorder therapies |
Enzyme Inhibition | Nucleophilic substitution leading to enzyme deactivation | Drug development for metabolic disorders |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-3-(chloromethyl)pyrrolidine, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways :
- Nucleophilic Substitution : React 1-benzylpyrrolidine with chloromethylating agents (e.g., chloromethyl ether derivatives) under inert conditions. Use polar aprotic solvents (DMF or DCM) and reflux at 80–100°C for 12–24 hours .
- Reductive Amination : Introduce the chloromethyl group via reductive alkylation using formaldehyde and HCl in the presence of a reducing agent (e.g., NaBH4) .
- Optimization Tips :
- Solvent Choice : DMF enhances nucleophilicity but may require rigorous drying to avoid side reactions.
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate chloromethylation .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, ensuring removal of unreacted starting materials .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for characteristic signals: benzyl protons (δ 7.2–7.4 ppm, multiplet), chloromethyl group (δ 3.5–4.0 ppm, singlet or doublet depending on coupling) .
- ¹³C NMR : Confirm the chloromethyl carbon (δ 40–45 ppm) and benzyl aromatic carbons (δ 125–140 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₂H₁₆ClN: calculated [M+H]⁺ = 210.0949) .
- Chiral Analysis : Use HPLC with a chiral stationary phase (e.g., IC column) to resolve enantiomers if stereochemistry is a concern .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile chloromethyl intermediates .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid contact with metals (chloromethyl groups are corrosive) .
- Storage : Store in airtight, amber-glass containers under nitrogen at 2–8°C to prevent hydrolysis of the chloromethyl group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations :
- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model the molecule’s lowest-energy conformation .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloromethyl group typically shows high electrophilicity .
- NBO Analysis : Evaluate hyperconjugation effects (e.g., σ→σ* interactions in the chloromethyl moiety) to explain stability .
- Applications : Predict regioselectivity in further functionalization (e.g., SN2 reactions at the chloromethyl site) .
Q. How do structural modifications at the 3-position of 1-benzylpyrrolidine impact biological activity or ligand binding?
Methodological Answer:
- Case Study : Replace the chloromethyl group with Boc-protected amines or sulfonyl esters (see for analogous derivatives).
- Synthetic Steps : Use Mitsunobu conditions (DIAD, PPh₃) to introduce bulky groups .
- Biological Assays : Test modified compounds in receptor-binding assays (e.g., orexin receptors) to correlate substituent size/polarity with activity .
- Key Insight : Chloromethyl groups enhance electrophilicity for covalent binding, while bulkier groups (e.g., tert-butyl) improve metabolic stability .
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer:
- Problem : Discrepancies in reported enantiomeric excess (e.g., 81% yield with 9:1 E/Z ratio in vs. lower yields elsewhere).
- Strategies :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands to control stereochemistry during chloromethylation .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Analytical Validation : Combine HPLC with circular dichroism (CD) spectroscopy to confirm absolute configuration .
Properties
IUPAC Name |
1-benzyl-3-(chloromethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYCLIMHHUXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494361 | |
Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51535-01-4 | |
Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.